![molecular formula C19H22N6O2 B2399471 (E)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 378210-40-3](/img/structure/B2399471.png)
(E)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
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Description
(E)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.425. The purity is usually 95%.
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Scientific Research Applications
Multitarget Drugs for Neurodegenerative Diseases
Purine derivatives have been explored as multitarget drugs for neurodegenerative diseases. A study designed tricyclic xanthine derivatives, including purine structures, to act as dual-target-directed A1/A2A adenosine receptor antagonists. These compounds showed promise for symptomatic and disease-modifying treatments of neurodegenerative diseases, highlighting their potential over single-target therapeutics (Brunschweiger et al., 2014).
Pharmacological Interactions of Methylxanthines
Another study investigated the topology of interactions in polymorphs of methylxanthines (caffeine, theobromine, and theophylline) to understand their biological activity profiles. These insights into the intermolecular interactions could provide preliminary information about the binding nature of similar purine derivatives to their targets, potentially aiding in the development of new pharmacological agents (Latosinska et al., 2014).
Anticancer and Antimicrobial Activities
Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural motifs with purine derivatives, have shown potent cytotoxic activities against various cancer cell lines and in vivo efficacy against colon tumors in mice. These findings suggest the potential for similar purine compounds to be developed as anticancer agents (Deady et al., 2003).
Synthesis and Applications in Molecular Docking
The microwave-assisted synthesis of coumarin-purine hybrids has been explored for their antioxidant activity and DNA cleavage potential. The study indicates the versatility of purine derivatives in molecular docking and their possible applications in developing anti-diabetic agents through structural and DFT studies (Mangasuli et al., 2019).
properties
IUPAC Name |
1,3-dimethyl-8-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-12(2)11-25-15-16(23(4)19(27)24(5)17(15)26)21-18(25)22-20-10-14-8-6-13(3)7-9-14/h6-10H,1,11H2,2-5H3,(H,21,22)/b20-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDFSMKAMBWWST-KEBDBYFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC3=C(N2CC(=C)C)C(=O)N(C(=O)N3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NC3=C(N2CC(=C)C)C(=O)N(C(=O)N3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione |
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